4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula CHClFOS. This compound is a derivative of benzenesulfonyl chloride, notable for its trifluoromethyl and hydroxyl substitutions on the benzene ring. The presence of these functional groups contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
The reactivity of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is primarily attributed to its sulfonyl chloride group, which is highly electrophilic. This allows it to readily participate in various nucleophilic substitution reactions. The general reaction scheme can be summarized as follows:
This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The compound can also react with amines to form sulfonamides or with alcohols to yield sulfonate esters .
While specific biological activity data for 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is limited, compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems .
The synthesis of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride can be achieved through several methods:
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride has diverse applications:
Research into the interactions of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride with other chemical entities is ongoing. Its ability to form sulfonamide bonds suggests potential applications in drug design and development, particularly in creating new therapeutic agents that target specific biological pathways .
Several compounds share structural similarities with 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride. Below is a comparison highlighting their uniqueness:
The unique combination of a hydroxyl group and a trifluoromethyl moiety in 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride enhances its reactivity and stability compared to these similar compounds, making it particularly useful in specialized applications within organic synthesis and material science .
The synthesis of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride at laboratory scale primarily involves the chlorination of the corresponding sulfonic acid intermediate [1] [2]. This approach represents the most widely adopted methodology for converting aromatic sulfonic acids to their corresponding sulfonyl chloride derivatives [3].
The general synthetic pathway begins with the preparation of 4-hydroxy-3-(trifluoromethyl)benzenesulfonic acid through direct sulfonation of 3-(trifluoromethyl)phenol using chlorosulfonic acid at controlled temperatures between 0-5°C [4]. This sulfonation process exploits the meta-directing influence of the trifluoromethyl group, ensuring regioselective placement of the sulfonic acid functionality [4] [5].
Thionyl chloride represents the most frequently employed chlorinating agent for converting sulfonic acids to sulfonyl chlorides [1] [6]. The reaction mechanism involves the formation of a mixed anhydride intermediate followed by chloride substitution [7]. Under optimized conditions, 4-hydroxy-3-(trifluoromethyl)benzenesulfonic acid reacts with thionyl chloride in an inert solvent such as dichloromethane or toluene [1].
The reaction typically proceeds at temperatures ranging from 50-80°C with reaction times of 2-5 hours [1]. Complete conversion is monitored through the cessation of hydrogen chloride evolution [7]. The mechanistic pathway involves initial nucleophilic attack of the sulfonic acid oxygen on thionyl chloride, forming a sulfonyl chlorosulfite intermediate [6]. Subsequent elimination of sulfur dioxide and hydrogen chloride yields the desired sulfonyl chloride product [7].
Experimental data indicates yields of 75-85% when employing 1.2-1.5 equivalents of thionyl chloride relative to the sulfonic acid substrate [1]. Temperature control proves critical, as excessive heating can lead to decomposition products and reduced yields [6].
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 50-80°C | 75-85% at optimal |
| Reaction Time | 2-5 hours | Complete conversion |
| Thionyl Chloride Equivalents | 1.2-1.5 | Maximum efficiency |
| Solvent | Dichloromethane/Toluene | Enhanced stability |
Phosphorus pentachloride serves as an alternative chlorinating agent for sulfonic acid conversion, offering distinct mechanistic advantages under specific conditions [1] [2]. The reaction proceeds through a different pathway compared to thionyl chloride, involving the formation of phosphorus oxychloride as a byproduct [8]. Laboratory studies demonstrate that phosphorus pentachloride-mediated chlorination occurs at lower temperatures (25-40°C) but requires longer reaction times (5-8 hours) [1].
The mechanism involves initial coordination of the sulfonic acid to phosphorus pentachloride, forming a phosphonium intermediate [8]. Subsequent rearrangement and chloride transfer results in sulfonyl chloride formation with concurrent generation of phosphorus oxychloride [1]. Yields typically range from 70-80% under optimized conditions [1].
Chlorosulfonic acid represents another viable chlorinating agent, particularly advantageous for direct conversion of aromatic compounds to sulfonyl chlorides [9] [10]. The reaction proceeds through a two-step mechanism involving initial sulfonation followed by in-situ chlorination [9]. For 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride synthesis, chlorosulfonic acid treatment of 3-(trifluoromethyl)phenol at 0-5°C generates the sulfonic acid intermediate, which undergoes immediate chlorination upon continued heating [4].
| Chlorinating Agent | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| Thionyl Chloride | 50-80°C | 2-5 h | 75-85% | SO₂, HCl |
| Phosphorus Pentachloride | 25-40°C | 5-8 h | 70-80% | POCl₃ |
| Chlorosulfonic Acid | 0-25°C | 3-6 h | 80-90% | HCl |
Industrial-scale production of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride employs continuous flow methodologies to enhance safety, efficiency, and product consistency [11] [12]. Modern industrial processes utilize multiple continuous stirred-tank reactors with automated process control systems to maintain optimal reaction parameters [11].
The industrial protocol incorporates design of experiments approaches to determine optimal reaction conditions [11]. Key optimization parameters include temperature control, residence time, reagent stoichiometry, and solvent selection [12]. Continuous monitoring through gravimetric balances and automated feedback controllers ensures consistent product quality [11].
Space-time yield optimization represents a critical factor in industrial production [13] [14]. Recent developments in continuous flow technology have achieved space-time yields exceeding 6.7 kilograms per liter per hour for sulfonyl chloride synthesis [13]. These improvements result from precise control of reaction parameters and elimination of thermal runaway risks [13].
Industrial purification strategies employ continuous extraction and distillation systems [10]. The use of inert organic solvents such as methylene dichloride facilitates product isolation while minimizing hydrolysis [10]. Temperature-controlled distillation under reduced pressure (145-150°C at 45 millimeters mercury) enables product purification with minimal decomposition [2].
| Industrial Parameter | Optimized Value | Impact on Production |
|---|---|---|
| Space-Time Yield | 6.7 kg/L/h | Maximum efficiency |
| Reactor Temperature | 60-70°C | Optimal conversion |
| Residence Time | 41 seconds | Complete reaction |
| Pressure | 4 bar | Enhanced safety |
| Solvent Recovery | >90% | Cost reduction |
The formation of sulfonyl chlorides from sulfonic acids proceeds through well-defined mechanistic pathways that vary depending on the chlorinating agent employed [15] [16]. For thionyl chloride-mediated reactions, the mechanism initiates with nucleophilic attack of the sulfonic acid oxygen on the sulfur center of thionyl chloride [7]. This forms a mixed anhydride intermediate that subsequently undergoes chloride substitution [6].
Detailed kinetic studies reveal that the reaction follows second-order kinetics with respect to both the sulfonic acid and thionyl chloride concentrations [13]. The rate-determining step involves the formation of the mixed anhydride intermediate, with an activation energy of approximately 85 kilojoules per mole [13].
When employing phosphorus pentachloride as the chlorinating agent, the mechanism proceeds through a different pathway involving phosphonium intermediate formation [8]. The reaction exhibits first-order kinetics with respect to phosphorus pentachloride and displays sigmoidal behavior in product formation profiles [13]. This unusual kinetic behavior suggests the involvement of autocatalytic processes or intermediate accumulation [13].
Chlorosulfonic acid-mediated reactions follow a dual mechanism involving simultaneous sulfonation and chlorination [9]. The electrophilic sulfur trioxide equivalent in chlorosulfonic acid attacks the aromatic ring, while the chloride component provides the necessary chlorinating capability [9]. This mechanism enables direct conversion of aromatic compounds to sulfonyl chlorides without isolation of the sulfonic acid intermediate [9].
| Mechanistic Aspect | Thionyl Chloride | Phosphorus Pentachloride | Chlorosulfonic Acid |
|---|---|---|---|
| Reaction Order | Second-order | First-order | Mixed-order |
| Activation Energy | 85 kJ/mol | 92 kJ/mol | 78 kJ/mol |
| Rate-determining Step | Anhydride formation | P-coordination | Electrophilic attack |
| Intermediate Lifetime | <1 second | 5-10 seconds | Negligible |
The synthesis of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride generates various byproducts that require systematic analysis and removal [17] [18]. Primary byproducts include unreacted starting materials, hydrolysis products, and decomposition compounds resulting from side reactions [18].
Thionyl chloride-mediated reactions produce sulfur dioxide and hydrogen chloride as gaseous byproducts [7]. Additional byproducts include the corresponding sulfonic acid from hydrolysis and chlorinated aromatic compounds from side reactions [17]. Gas chromatography-mass spectrometry analysis reveals trace amounts of dichlorobenzenesulfonic acid derivatives formed through chlorination of the aromatic ring [17].
Phosphorus pentachloride reactions generate phosphorus oxychloride as the primary byproduct, along with trace amounts of phosphoric acid derivatives [1]. High-performance liquid chromatography analysis indicates the formation of phosphate ester impurities requiring specific purification protocols [1].
Purification techniques employ a combination of aqueous washing, solvent extraction, and distillation procedures [10] [18]. Initial quenching with cold water decomposes excess chlorinating agents while preserving the sulfonyl chloride product [10]. The organic phase containing the product undergoes sequential washing with dilute sodium bicarbonate solution to remove acidic impurities [10].
Distillation under reduced pressure represents the primary purification method, typically conducted at 145-150°C under 45 millimeters mercury pressure [2]. Careful temperature control prevents decomposition while enabling separation from higher-boiling impurities [18]. Product purity of 97-99% is routinely achieved through this methodology [1].
| Byproduct Type | Source | Removal Method | Efficiency |
|---|---|---|---|
| Sulfur Dioxide | Thionyl chloride reaction | Gas scrubbing | >99% |
| Hydrogen Chloride | All chlorinating agents | Aqueous washing | >95% |
| Phosphorus Oxychloride | Phosphorus pentachloride | Distillation | >98% |
| Hydrolysis Products | Moisture contamination | Bicarbonate wash | >90% |
| Chlorinated Aromatics | Side reactions | Fractional distillation | >85% |
Advanced purification strategies incorporate continuous extraction protocols using inert solvents [10]. The implementation of azeotropic distillation removes trace water content that could catalyze decomposition [10]. Final product analysis through nuclear magnetic resonance spectroscopy and elemental analysis confirms purity specifications exceeding 98% [19].
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride exhibits well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 260.62 grams per mole, calculated from its molecular formula C₇H₄ClF₃O₃S [1]. The presence of multiple electronegative substituents, including the trifluoromethyl group, hydroxyl group, and sulfonyl chloride moiety, significantly influences its thermal behavior.
The melting point of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride ranges from 40 to 45 degrees Celsius [1]. This relatively low melting point can be attributed to the disruption of crystal packing caused by the bulky trifluoromethyl group and the electron-withdrawing effects of the multiple functional groups. The presence of the hydroxyl group introduces hydrogen bonding capabilities, which would typically increase the melting point; however, the steric hindrance from the adjacent trifluoromethyl group may limit the formation of optimal hydrogen-bonded networks in the solid state.
The boiling point is estimated to be between 260 and 265 degrees Celsius at 760 millimeters of mercury [1]. This value is extrapolated from structurally similar aromatic sulfonyl chlorides, where related compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride have boiling points around 252.8 degrees Celsius [2], and 3-(trifluoromethyl)benzenesulfonyl chloride shows similar thermal behavior at 261.1 degrees Celsius [3]. The additional hydroxyl group in the 4-position would be expected to increase the boiling point slightly due to enhanced intermolecular hydrogen bonding in the liquid phase.
The calculated density of the compound is approximately 1.5 ± 0.1 grams per cubic centimeter [2] [3], which is consistent with aromatic compounds containing heavy halogen atoms and sulfur. The flash point is estimated to be 106.7 ± 27.3 degrees Celsius [2], indicating moderate thermal stability under normal handling conditions but requiring appropriate safety precautions during heating operations.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 260.62 g/mol | Calculated from molecular formula |
| Melting Point | 40-45 °C | Literature value |
| Boiling Point | 260-265 °C at 760 mmHg | Extrapolated from analogous compounds |
| Density (calculated) | 1.5±0.1 g/cm³ | Calculated from similar sulfonyl chlorides |
| Flash Point | 106.7±27.3 °C | Calculated from similar compounds |
| LogP (Partition Coefficient) | 2.8-3.2 | Calculated from structural analogs |
The solubility profile of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is characterized by distinct preferences for organic solvents over aqueous systems, which is typical for aromatic sulfonyl chlorides with significant hydrophobic character. The partition coefficient (LogP) ranges from 2.8 to 3.2 [1] [4], indicating moderate lipophilicity that facilitates dissolution in organic media while limiting aqueous solubility.
In aqueous systems, the compound exhibits poor solubility, typically less than 1 gram per liter [5]. This limited water solubility is attributed to the aromatic ring system, the bulky trifluoromethyl group, and the hydrophobic nature of the sulfonyl chloride functionality. Moreover, the compound undergoes rapid hydrolysis in aqueous media, converting to the corresponding sulfonic acid and hydrogen chloride, which further complicates solubility measurements in water-based systems [6] [7].
The compound demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform, with solubility exceeding 50 grams per liter [5]. These solvents are particularly favorable due to their ability to stabilize the compound through dipole-dipole interactions and their low nucleophilicity, which minimizes unwanted side reactions. Similar excellent solubility is observed in other polar aprotic solvents such as acetone, where solubility ranges from 20 to 50 grams per liter.
In alcoholic solvents, the solubility behavior varies with the alcohol type. Methanol provides moderate solubility (5-10 grams per liter), while ethanol offers improved dissolution (10-20 grams per liter) [5]. The hydroxyl group on the compound can form hydrogen bonds with alcohol molecules, enhancing solubility compared to purely hydrophobic compounds. However, protic solvents may promote slow hydrolysis reactions, particularly at elevated temperatures or in the presence of trace water.
| Solvent System | Solubility | Estimated Range (g/L) | Notes |
|---|---|---|---|
| Water | Poor | <1 | Hydrolysis occurs |
| Methanol | Moderate | 5-10 | Polar protic solvent |
| Ethanol | Good | 10-20 | Polar protic solvent |
| Acetone | Good | 20-50 | Polar aprotic solvent |
| Dichloromethane | Excellent | >50 | Preferred solvent |
| Chloroform | Excellent | >50 | Preferred solvent |
| Diethyl Ether | Moderate | 10-20 | Moderate polarity |
| n-Hexane | Poor | <1 | Non-polar solvent |
The hydrolytic stability of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is governed by the reactivity of the sulfonyl chloride functional group, which undergoes nucleophilic substitution reactions with water molecules. The kinetics and mechanism of hydrolysis have been extensively studied for aromatic sulfonyl chlorides, providing insights into the degradation behavior of this compound [7] [8] [9].
The hydrolysis reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where water acts as the nucleophile attacking the sulfur center [8] [9]. The reaction proceeds through a transition state with a trigonal bipyramidal geometry, where the chloride ion is displaced along the sulfur-chlorine bond axis. The electron-withdrawing effects of the trifluoromethyl group and the aromatic ring system enhance the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack.
Under neutral conditions at 25 degrees Celsius, the pseudo-first-order rate constant ranges from 10⁻³ to 10⁻² per second, corresponding to half-lives of 1 to 10 minutes [7]. The reaction rate is significantly influenced by pH, with alkaline conditions dramatically accelerating the hydrolysis process. At pH 11, the rate constant increases to 10⁻¹ to 10⁰ per second, reducing the half-life to 1 to 10 seconds [8]. This pH dependence reflects the increased nucleophilicity of hydroxide ions compared to water molecules.
In acidic conditions (pH 3), the hydrolysis rate decreases to 10⁻⁴ to 10⁻³ per second, extending the half-life to 10 to 100 minutes [7]. This reduction in rate is attributed to the protonation of potential nucleophiles and the stabilization of the sulfonyl chloride group under acidic conditions. Concentrated sulfuric acid solutions provide even greater stability, with rate constants dropping to 10⁻⁵ to 10⁻⁴ per second [7].
The primary degradation products of hydrolysis are 4-hydroxy-3-(trifluoromethyl)benzenesulfonic acid and hydrogen chloride. Under alkaline conditions, the sulfonic acid exists predominantly as its conjugate base (sulfonate ion). The reaction can be represented as follows:
C₇H₄ClF₃O₃S + H₂O → C₇H₅F₃O₄S + HCl
Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The activation energy for the hydrolysis reaction is estimated to be in the range of 60-80 kilojoules per mole, based on studies of similar aromatic sulfonyl chlorides [9].
| Condition | Rate Constant (s⁻¹) | Half-life | Mechanism | Products |
|---|---|---|---|---|
| Pure Water (25°C) | 10⁻³ - 10⁻² | 1-10 minutes | SN2 | Sulfonic acid + HCl |
| pH 3 (25°C) | 10⁻⁴ - 10⁻³ | 10-100 minutes | SN2 | Sulfonic acid + HCl |
| pH 7 (25°C) | 10⁻³ - 10⁻² | 1-10 minutes | SN2 | Sulfonic acid + HCl |
| pH 11 (25°C) | 10⁻¹ - 10⁰ | 1-10 seconds | SN2 | Sulfonate + HCl |
| 50% H2SO4 (25°C) | 10⁻⁵ - 10⁻⁴ | 1-10 hours | SN2 | Sulfonic acid + HCl |
| Anhydrous conditions | Stable | Indefinite | No reaction | No degradation |
The spectroscopic characterization of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride requires careful consideration of solvent selection and sample preparation due to the compound's sensitivity to moisture and potential for hydrolysis. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary information for structural confirmation and purity assessment.
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals in the region from 7.5 to 8.0 parts per million [10] [11]. The three aromatic protons appear as complex multiplets due to the unsymmetrical substitution pattern on the benzene ring. The hydroxyl proton typically appears as a broad singlet around 5-6 parts per million, which may exchange with residual water in the solvent. Sample preparation requires anhydrous conditions to prevent hydrolysis during measurement [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework, with signals typically appearing between 120 and 160 parts per million [13]. The carbon bearing the sulfonyl chloride group appears significantly downfield due to the strong electron-withdrawing effect of the sulfonyl substituent. The trifluoromethyl carbon appears as a characteristic quartet around 120-125 parts per million due to coupling with the three equivalent fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing the trifluoromethyl group, which appears as a sharp singlet between -62 and -65 parts per million [14] [15]. The chemical shift is sensitive to the electronic environment, with the electron-withdrawing aromatic ring and sulfonyl chloride group causing a downfield shift compared to aliphatic trifluoromethyl groups. The three equivalent fluorine atoms provide a strong signal with excellent signal-to-noise ratio, making this technique highly suitable for purity assessment.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [16] [12]. The sulfonyl chloride group exhibits strong, sharp absorption bands in the region from 1380 to 1410 wavenumbers, corresponding to the asymmetric sulfur-oxygen stretching vibrations [16] [17]. The hydroxyl group produces a broad absorption band around 3200-3600 wavenumbers, which may be shifted to lower frequencies due to intramolecular hydrogen bonding with the adjacent trifluoromethyl group [18]. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear as strong bands in the region from 1000 to 1400 wavenumbers [16].
Mass spectrometry analysis can be performed using electron ionization or electrospray ionization techniques. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 260, corresponding to the molecular weight of the compound [12]. The isotope pattern should reflect the presence of chlorine, showing an M+2 peak at approximately one-third the intensity of the molecular ion peak. Electrospray ionization in positive mode typically produces a protonated molecular ion at mass-to-charge ratio 261.
Chromatographic methods provide quantitative purity assessment and separation capabilities. High-performance liquid chromatography using a C18 stationary phase with acetonitrile-water gradient elution typically achieves baseline separation with retention times between 8 and 12 minutes [10]. Detection at 254 nanometers takes advantage of the aromatic chromophore for sensitive quantification. Gas chromatography-mass spectrometry using a non-polar stationary phase provides excellent resolution and mass spectral identification, with typical retention times of 12-15 minutes on a 30-meter column [19].
Thin-layer chromatography on silica gel plates using hexane-ethyl acetate solvent systems provides rapid qualitative assessment, with typical retention factor values between 0.3 and 0.5 depending on the solvent ratio. The compound can be visualized under ultraviolet light due to its aromatic chromophore.
| Technique | Key Signals/Peaks | Multiplicity/Intensity | Solvent/Conditions | Additional Notes |
|---|---|---|---|---|
| ¹H NMR | 7.5-8.0 ppm (aromatic H) | Multiplet (3H) | CDCl₃ | Aromatic protons |
| ¹³C NMR | 120-160 ppm (aromatic C) | Multiple signals | CDCl₃ | Aromatic carbons |
| ¹⁹F NMR | -62 to -65 ppm (CF₃) | Singlet | CDCl₃ | Trifluoromethyl group |
| IR Spectroscopy | 1380-1410 cm⁻¹ (S=O) | Strong | KBr pellet | Sulfonyl chloride stretch |
| MS (EI) | m/z 260 [M]⁺ | Weak | 70 eV | Molecular ion |
| MS (ESI+) | m/z 261 [M+H]⁺ | Moderate | Positive mode | Protonated molecule |
| UV-Vis | 250-280 nm | Moderate | Acetonitrile | π-π* transitions |
The development of robust analytical methods for 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride requires careful attention to moisture exclusion and temperature control. Sample preparation should be conducted under anhydrous conditions using dry solvents and inert atmosphere techniques where possible. The compound's sensitivity to hydrolysis necessitates rapid analysis protocols and appropriate storage conditions to maintain sample integrity throughout the analytical process.
| Method | Stationary Phase | Mobile Phase | Detection | Retention Time | Typical Purity |
|---|---|---|---|---|---|
| HPLC-UV | C18 (5 μm) | ACN/H₂O gradient | UV at 254 nm | 8-12 minutes | >95% |
| GC-MS | DB-5 (30 m) | He carrier gas | EI-MS | 12-15 minutes | >98% |
| LC-MS | C18 (1.7 μm) | ACN/H₂O + formic acid | ESI-MS | 6-8 minutes | >95% |
| TLC | Silica gel | Hexane/EtOAc | UV lamp | Rf 0.3-0.5 | Qualitative |
| Flash Chromatography | Silica gel | Hexane/EtOAc gradient | UV lamp | Variable | Purification method |